N,3-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide
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Overview
Description
N,3-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a phenyl group, two methyl groups, and a carboxamide group attached to the pyrazole ring
Mechanism of Action
Target of Action
Pyrazole derivatives, which include n,3-dimethyl-1-phenyl-1h-pyrazole-4-carboxamide, have been found to bind with high affinity to multiple receptors . These compounds have been used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
It is known that pyrazole derivatives can exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the interaction of this compound with its targets and any resulting changes.
Biochemical Pathways
It is known that pyrazole derivatives have diverse biological activities and can affect a wide range of pathways .
Result of Action
It is known that pyrazole derivatives can have a wide range of biological activities .
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary greatly depending on the specific structure and functional groups present in the pyrazole derivative .
Cellular Effects
Some pyrazole derivatives have been shown to inhibit the growth of cells and exhibit cytotoxic activity . These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N,3-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide is not well established. Pyrazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Some pyrazole derivatives have been shown to exhibit changes in their effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of some pyrazole derivatives have been shown to vary with dosage, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Pyrazole derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Some pyrazole derivatives have been shown to interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Some pyrazole derivatives have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves the condensation of benzaldehyde with 2-amino-3-methylbutanoic acid methyl ester, followed by cyclization and methylation reactions . The reaction conditions often include the use of solvents such as methanol and catalysts like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N,3-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed.
Major Products Formed
Oxidation: Formation of N,3-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of N,3-dimethyl-1-phenyl-1H-pyrazole-4-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N,3-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1-phenyl-1H-pyrazole: Lacks the carboxamide group, leading to different chemical and biological properties.
N-(4-cyano-1-phenyl-1H-pyrazole-3-yl)carboxamide: Contains a cyano group, which can enhance its biological activity.
1-phenyl-3-methyl-1H-pyrazole-4-carboxamide: Similar structure but with only one methyl group, affecting its reactivity and applications.
Uniqueness
N,3-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N,3-dimethyl-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9-11(12(16)13-2)8-15(14-9)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AITPRHVQANEZKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)NC)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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